

Application Notes and Protocols: Microwave-Assisted Synthesis of Lactose Octaacetate

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Compound of Interest

Compound Name: Lactose octaacetate

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This document provides a detailed protocol for the efficient synthesis of **lactose octaacetate** utilizing microwave irradiation. This method offers significant advantages over conventional heating, including reduced reaction times, higher yields, and consistency with the principles of green chemistry.^{[1][2]}

Introduction

Lactose octaacetate is a peracetylated derivative of lactose, serving as a valuable intermediate in synthetic carbohydrate chemistry.^[1] Traditional synthesis methods often require prolonged reaction times and the use of hazardous solvents.^{[3][4]} Microwave-assisted organic synthesis provides a rapid, efficient, and solvent-free alternative for the acetylation of carbohydrates.^{[1][5][6]} This protocol details a microwave-mediated procedure using acetic anhydride and a catalyst for the synthesis of **lactose octaacetate**.

Data Presentation

The following table summarizes the quantitative data from various microwave-assisted synthesis conditions for **lactose octaacetate**. This allows for easy comparison of reaction parameters and their impact on yield and product characteristics.

Sample ID	Catalyst	Microwave Power (W)	Reaction Time (min)	Yield (%)	Melting Point (°C)	Degree of Substitution (DS)
LA 1	Sodium Acetate	700	10	78	89.8 – 90.8	3.71
LA 2	Sodium Acetate	700	15	91	90.1 – 91.1	3.27
LA 3	Sodium Acetate	700	20	91	89.9 – 90.9	3.21
LA 4	Sodium Acetate	700	30	39	93.8 – 94.8	3.54
LA C (Conventional)	Sodium Acetate	N/A	60	85	90.5 – 91.5	3.37

Data adapted from Biointerface Research in Applied Chemistry, 2021.[\[1\]](#)

Experimental Protocol

This protocol is based on established procedures for the microwave-assisted synthesis of **lactose octaacetate**.[\[1\]](#)[\[3\]](#)[\[7\]](#)

Materials:

- D-(+)-Lactose monohydrate
- Acetic anhydride
- Anhydrous sodium acetate (catalyst)
- Distilled water
- Ice
- 95% Ethanol (for recrystallization)

- All reagents should be of analytical grade.[3]

Equipment:

- Microwave reactor
- Round-bottom flask
- Magnetic stirrer and stir bar
- Beaker (500 mL)
- Vacuum filtration apparatus (Büchner funnel, filter flask)
- Filter paper
- Vacuum oven

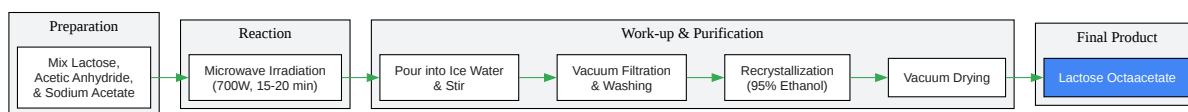
Procedure:

- **Reactant Mixture Preparation:** In a round-bottom flask, combine 10.0 g (0.029 mol) of D-(+)-lactose monohydrate, 30 cm³ (0.27 mol) of acetic anhydride, and 3.0 g (0.036 mol) of anhydrous sodium acetate.[1][3][7]
- **Microwave Irradiation:** Place the flask in the microwave reactor and irradiate the mixture at 700 W. For optimal yield, a reaction time of 15-20 minutes is recommended.[1]
- **Precipitation:** After irradiation, carefully pour the hot reaction mixture into a beaker containing 200 cm³ of distilled water and ice cubes.[1][3][7]
- **Stirring and Crystallization:** Stir the mixture and leave it at 4 °C for 12 hours to allow for the complete precipitation of the **lactose octaacetate** as a white solid.[1][3][7]
- **Filtration and Washing:** Filter the precipitate under vacuum using a Büchner funnel.[1][3][7] Wash the solid thoroughly with distilled water to remove any unreacted reagents and byproducts.[1][3][7]
- **Purification:** Purify the crude **lactose octaacetate** by recrystallization from 95% ethanol.[1]

- Drying: Dry the purified product in a vacuum oven until a constant weight is achieved.[3]
- Characterization: The final product can be characterized by determining its melting point and by spectroscopic methods such as FT-IR and NMR.[3] The degree of substitution can be determined by titration.[1]

Visualizations

Experimental Workflow Diagram:



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Caption: Workflow for the microwave-assisted synthesis of **lactose octaacetate**.

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